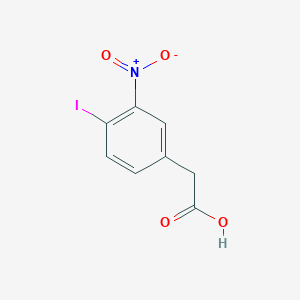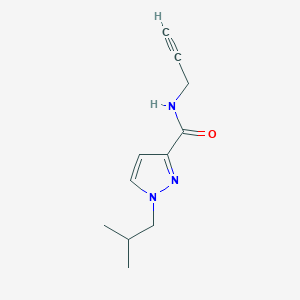
1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the pyrazole ring using isobutyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propargyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can facilitate interactions with specific binding sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
1-Isobutyl-1H-pyrazole-3-carboxamide: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and biological activity.
N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Lacks the isobutyl group, potentially altering its chemical properties and applications.
Uniqueness: 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both isobutyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-4-6-12-11(15)10-5-7-14(13-10)8-9(2)3/h1,5,7,9H,6,8H2,2-3H3,(H,12,15) |
Clé InChI |
XRZNAXVEGFQVSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC(=N1)C(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


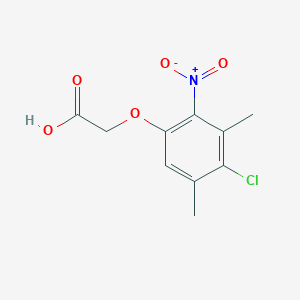
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
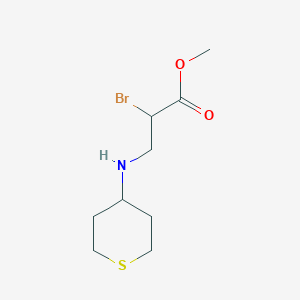

![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)



![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)
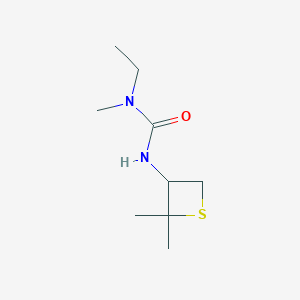
![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)
![1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one](/img/structure/B13015473.png)
![4-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13015475.png)
